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Compound of Interest

Compound Name: 4-Ethyl-2-methylhexan-3-ol

Cat. No.: B15477305

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
alcohol 4-Ethyl-2-methylhexan-3-ol. Due to the absence of publicly available experimental
spectra, this document presents predicted spectroscopic data based on established principles
of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). These predictions serve as a valuable reference for the identification and
characterization of this compound.

Chemical Structure

IUPAC Name: 4-Ethyl-2-methylhexan-3-ol Molecular Formula: CoH200 Molecular Weight:
144.25 g/mol [1][2] CAS Number: 33943-21-4[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Ethyl-2-methylhexan-
3-ol. These values are estimated based on empirical rules and spectral databases of
analogous compounds.

'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm
~3.4-3.6 m 1H H-3 (CH-OH)
~1.8-1.9 m 1H H-2 (CH)
~1.3-15 m 1H H-4 (CH)

H-5, H-5' (CH2) & H-
~1.2-14 m 4H

1', H-1" (CH2)
~0.9 d 6H H-1, H-1' (CHs)
~0.85 t 6H H-6, H-6' (CHs)
Variable brs 1H OH

13C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6) ppm

Carbon Assignment

~78 - 82 C-3 (CH-OH)
~48 - 52 C-4 (CH)
~32-36 C-2 (CH)
~25 - 29 C-5 (CHz)
~22 - 26 C-1' (CH2)
~18 - 22 C-1 (CHs)
~14 C-6' (CHs)
~11 C-6 (CHs)

IR (Infrared) Spectroscopy Data (Predicted)

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15477305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?)

Intensity

Assignment

~3600 - 3200 Strong, Broad O-H stretch (alcohol)
~2960 - 2850 Strong C-H stretch (alkane)
~1465 Medium C-H bend (CH2)

~1380 Medium C-H bend (CHs)

1100 Strong C-O stretch (secondary

alcohol)

Mass Spectrometry (MS) Data (Predicted)

lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Possible Fragment

144 Low [M]* (Molecular lon)

129 Low [M - CH3]*

115 Moderate [M - CzHs]*

101 Moderate [M - CsH7]*

87 High [M - CaHo]* (a-cleavage)
CH(OH)CH(CHs)2]* (a-

3 High E:Ieaf/agz:‘) o

57 Very High [CaHo]*

45 Moderate [CH(OH)CHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a

compound like 4-Ethyl-2-methylhexan-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of 4-Ethyl-2-methylhexan-3-ol in
0.5-0.7 mL of deuterated chloroform (CDCIsz). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0O ppm).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of
1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay
of 2-5 seconds, and 512-1024 scans.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and
DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CHz, CHs).

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place one drop of neat 4-Ethyl-2-methylhexan-3-ol
between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the clean salt plates.

[¢]

Mount the sample assembly in the spectrometer.

[e]

Acquire the sample spectrum over a range of 4000-400 cm~1.

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of 4-Ethyl-2-methylhexan-3-ol in a volatile
solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or
through a gas chromatography (GC) column for separation from any impurities.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the
ions based on their mass-to-charge ratio (m/z).

o Detection: Detect the ions and generate a mass spectrum, which plots the relative
abundance of ions as a function of their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound like 4-Ethyl-2-methylhexan-3-ol using the spectroscopic techniques
discussed.
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Caption: Workflow for structural elucidation using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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